3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid
Description
3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid (CAS: 276861-97-3) is a synthetic benzoic acid derivative featuring a pyrrole ring at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position of the aromatic core. Its molecular formula is C₁₂H₈F₃NO₂, with a molecular weight of 255.20 g/mol . The compound is characterized by:
- A carboxylic acid group, conferring acidity (pKa ~4–5) and enabling salt formation.
- A trifluoromethyl group, enhancing lipophilicity and metabolic stability.
Safety data indicate hazards for skin/eye irritation (H315, H319) and respiratory irritation (H335), requiring careful handling .
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrol-1-yl-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)9-5-8(11(17)18)6-10(7-9)16-3-1-2-4-16/h1-7H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZZBOWCXZQSMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid typically involves the introduction of the pyrrole ring and the trifluoromethyl group onto a benzoic acid scaffold. One common method involves the reaction of 3-bromo-5-(trifluoromethyl)benzoic acid with pyrrole in the presence of a palladium catalyst. The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Carboxylic Acid Derivative Reactions
The carboxylic acid group undergoes classical transformations, enabling the synthesis of pharmacologically relevant derivatives.
Esterification
Reaction with methanol under acidic conditions produces methyl 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoate. Industrial protocols use continuous flow reactors for high efficiency (85–95% yield).
Conditions :
-
Reagents : H<sub>2</sub>SO<sub>4</sub> (catalytic), methanol
-
Temperature : 60–80°C
-
Time : 4–6 hours
Amide Formation
Coupling with amines via carbodiimide activation yields bioactive hydrazides. For example:
text3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzohydrazide
-
Activation Agent : 1,1′-Carbonyldiimidazole (CDI)
-
Coupling Agent : HBTU (O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate)
-
Base : N,N-Diisopropylethylamine (DIPEA)
-
Solvent : DMF, 0–5°C
Pyrrole Ring Reactivity
The pyrrole moiety participates in electrophilic substitutions and oxidations.
Oxidation
Controlled oxidation converts the pyrrole ring to pyrrole-2,5-dione derivatives.
Reagents :
-
KMnO<sub>4</sub> in H<sub>2</sub>SO<sub>4</sub>/H<sub>2</sub>O (mild)
-
CrO<sub>3</sub> in acetic acid (vigorous)
Product :
text3-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid
Electrophilic Substitution
The electron-rich pyrrole ring undergoes nitration and halogenation at the α-positions (C2/C5).
Trifluoromethyl Group Stability and Reactivity
The -CF<sub>3</sub> group enhances metabolic stability but resists nucleophilic substitution under standard conditions.
Acid/Base Stability
-
Stable : pH 2–12 (24 hours, 25°C)
-
Decomposition : >pH 13 (forms CO<sub>2</sub> and trifluoroacetate)
Radical Reactions
Under UV light, the -CF<sub>3</sub> group participates in radical cross-couplings with aryl halides .
Example :
text3-(1H-Pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid + iodobenzene → Biaryl product
Catalyst : Pd(OAc)<sub>2</sub>, PPh<sub>3</sub>
Yield : 58%
Biological Relevance of Derivatives
Derivatives exhibit pronounced bioactivity:
| Derivative Class | Biological Activity | IC<sub>50</sub>/MIC | Target Enzyme |
|---|---|---|---|
| Hydrazides (e.g., 5k ) | Antitubercular | 0.8 µg/mL | Dihydrofolate reductase |
| Amides | Antibacterial (S. aureus) | 12.5 µg/mL | Enoyl-ACP reductase |
Scientific Research Applications
Medicinal Chemistry
3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid has been explored for its potential therapeutic properties:
- Antibacterial Activity : Research indicates that pyrrole derivatives exhibit potent antibacterial effects. For instance, compounds similar to this compound have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values demonstrating significant potency .
- Anti-inflammatory Properties : The compound has been investigated for its role in the development of anti-inflammatory agents. Its structural motifs allow for interaction with biological targets involved in inflammatory pathways, potentially leading to new therapeutic agents .
- Anticancer Potential : Studies have highlighted the capability of pyrrole-containing compounds to inhibit cancer cell proliferation. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating its action on tumor cells .
Organic Synthesis
In synthetic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : It is used in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to undergo multiple reactions—such as oxidation, reduction, and substitution—makes it an essential intermediate .
- Functionalization : The carboxylic acid group can be converted into acyl chlorides or esters, allowing further functionalization and incorporation into larger molecular frameworks .
Material Science
The unique properties of this compound extend its applications into material science:
- Fluorinated Materials : Compounds with trifluoromethyl groups are known for their stability and resistance to degradation. This makes them suitable for developing specialty chemicals used in coatings, adhesives, and electronic materials .
- Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance their thermal stability and chemical resistance, contributing to the development of advanced materials for various industrial applications .
Case Study 1: Antibacterial Activity
A recent study evaluated the antibacterial efficacy of pyrrole derivatives against methicillin-resistant Staphylococcus epidermidis. The compound exhibited an MIC value significantly lower than standard antibiotics, indicating its potential as a lead compound in antibiotic development .
Case Study 2: Anti-inflammatory Research
Research has demonstrated that derivatives of this compound can inhibit key enzymes involved in inflammatory processes. This suggests a promising avenue for developing new anti-inflammatory drugs targeting chronic diseases .
Mechanism of Action
The mechanism of action of 3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
Key analogs and their distinguishing features are summarized below:
Key Observations:
Heterocyclic Substituents :
- Pyrrole’s aromaticity and smaller size may enhance membrane permeability compared to bulkier benzimidazoles.
Trifluoromethyl vs. Trifluoromethoxy :
- The -CF₃ group (target compound) is more electron-withdrawing than -OCF₃ (), increasing the benzoic acid’s acidity (lower pKa) and altering receptor binding.
Molecular Weight and Lipophilicity :
Biological Activity
3-(1H-Pyrrol-1-YL)-5-(trifluoromethyl)benzoic acid (CAS No: 276861-97-3) is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyrrole ring and trifluoromethyl group. These characteristics contribute to its potential biological activities, making it a candidate for further research in various therapeutic applications.
The molecular formula of this compound is C₁₂H₈F₃NO₂. Its structure is characterized by the following features:
- Pyrrole Ring : A five-membered aromatic ring that enhances biological interactions.
- Trifluoromethyl Group : Known for increasing lipophilicity and influencing the compound's reactivity.
Antioxidant Activity
Research indicates that compounds containing pyrrole and trifluoromethyl groups often exhibit antioxidant properties. For instance, studies have demonstrated that related compounds show significant scavenging activity against free radicals, which is critical in preventing oxidative stress-related diseases .
Antimicrobial Properties
The compound has been evaluated for its antibacterial and antifungal activities. In vitro studies suggest that derivatives of this compound exhibit notable action against various bacterial strains, including drug-resistant pathogens. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Enzyme Inhibition
Molecular docking studies have revealed that this compound can effectively bind to target enzymes such as dihydrofolate reductase (DHFR) and enoyl-ACP reductase, which are crucial in bacterial metabolism and survival. This suggests potential applications in developing new antibiotics .
Case Studies
Several case studies have highlighted the biological efficacy of this compound:
- Antioxidant Mechanisms : A study utilized DPPH and ABTS assays to assess the antioxidant capacity, revealing a strong correlation between structural modifications and enhanced activity. The compound exhibited superior scavenging abilities compared to standard antioxidants like butylated hydroxyanisole (BHA) .
- Antimicrobial Evaluation : In a comparative study, derivatives were tested against Gram-positive and Gram-negative bacteria, showing varying degrees of inhibition. The presence of the trifluoromethyl group was linked to improved potency against resistant strains .
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Results |
|---|---|---|
| Antioxidant | DPPH, ABTS assays | High scavenging activity compared to BHA |
| Antimicrobial | Disk diffusion method | Effective against multiple bacterial strains |
| Enzyme Inhibition | Molecular docking | Strong binding affinity to DHFR |
Q & A
Q. What are the recommended synthetic routes for 3-(1H-pyrrol-1-yl)-5-(trifluoromethyl)benzoic acid?
A practical synthesis involves a multi-step approach:
- Step 1 : Condensation of pyrrole with a trifluoromethyl-substituted benzaldehyde precursor, followed by oxidation to form the benzoic acid moiety.
- Step 2 : Purification via recrystallization (e.g., using methanol/water mixtures) to achieve >95% purity, as described for structurally similar trifluoromethylated benzoic acids .
- Key Considerations : Use anhydrous conditions for trifluoromethyl group stability, and monitor reaction progress via TLC or HPLC.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Methods :
- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30) adjusted to pH 2.5 with trifluoroacetic acid .
- NMR : H and F NMR to confirm substitution patterns (e.g., pyrrole protons at δ 6.2–6.8 ppm; CF group at δ -62 to -65 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (theoretical: 255.20 g/mol) .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Storage : Protect from light and moisture in airtight containers at -20°C. The trifluoromethyl group is hydrolytically stable under acidic conditions but may degrade in basic media .
- Handling : Use inert atmospheres (N/Ar) during synthesis to prevent oxidation of the pyrrole ring .
Advanced Research Questions
Q. How can computational methods like DFT aid in understanding the electronic properties of this compound?
- DFT Applications :
- Optimize geometry at the B3LYP/6-31G* level to predict bond angles and electron density distribution.
- Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological targets (e.g., enzyme active sites) .
- Compare with experimental UV-Vis spectra to validate computational models .
Q. What strategies are effective in optimizing the compound's solubility for in vitro assays?
- Derivatization : Introduce hydrophilic groups (e.g., PEG chains) via esterification of the carboxylic acid group while retaining bioactivity .
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without inducing cytotoxicity .
- pH Adjustment : Prepare sodium salts (pH 7.4 buffer) for cell-based studies, ensuring compatibility with assay media .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound's bioactivity?
- SAR Design :
- Synthesize analogs with variations in the pyrrole ring (e.g., substituents at the 2- or 4-position) and trifluoromethyl group position.
- Test against target enzymes (e.g., luciferase or kinases) using fluorescence polarization or enzyme inhibition assays .
- Correlate electronic properties (DFT-derived parameters) with bioactivity to identify critical pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
